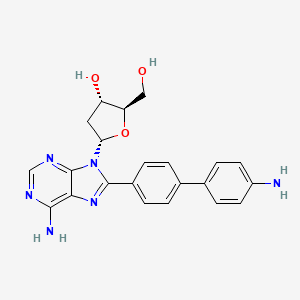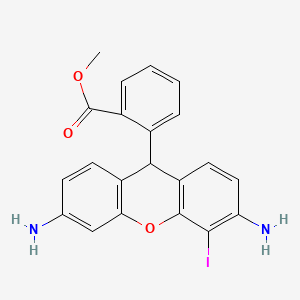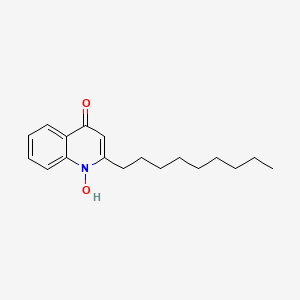
3-Morpholinopropylisothiocyanat
Übersicht
Beschreibung
3-Morpholinopropyl isothiocyanate (3-MPITC) is an organosulfur compound that is widely used in organic synthesis and laboratory experiments. It is a versatile reagent that can be used in a range of reactions, including nucleophilic substitution, alkylation, and Michael addition. 3-MPITC is also known as 3-Morpholinopropyl isothiocyanate, 3-Morpholinopropylthiocyanate, and 3-Morpholinopropylthioisothiocyanate.
Wissenschaftliche Forschungsanwendungen
Krebschemoprävention
3-Morpholinopropylisothiocyanat: wurde als ein potenter Induktor von Phase-II-Entgiftungsenzymen identifiziert {svg_1}. Diese Enzyme spielen eine entscheidende Rolle bei der Entgiftung von Karzinogenen. Die Verbindung aktiviert das Antioxidans-Response-Element (ARE) über den ERK1/2- und JNK-abhängigen Weg, was zur Induktion von Enzymen wie Glutathion-S-Transferase und Hämoxygenase-1 führt {svg_2}. Dieser Mechanismus ist entscheidend für Strategien zur Krebschemoprävention.
Aktivierung des Nrf2-Signalwegs
Diese Verbindung ist ein starker Aktivator des Nrf2-Signalwegs, der die Expression von antioxidativen Proteinen reguliert, die vor oxidativen Schäden schützen, die durch Verletzungen und Entzündungen ausgelöst werden {svg_3}. Die Aktivierung von Nrf2 durch This compound führt zur Unterdrückung des Kelch-ähnlichen ECH-assoziierten Proteins 1 (Keap1) und verstärkt so die Abwehr des Körpers gegen oxidativen Stress {svg_4}.
Biofumigation in der Landwirtschaft
Isothiocyanate, einschließlich This compound, sind für ihre Biofumigations-Eigenschaften bekannt. Sie sind giftig für eine Reihe von im Boden lebenden Schädlingen und Krankheitserregern, einschließlich Nematoden und Pilzen, und können als natürliche Begasungsmittel zum Schutz von Feldfrüchten verwendet werden {svg_5}.
Analytische Chemie
In der analytischen Chemie kann This compound aufgrund seiner reaktiven Isothiocyanatgruppe zur Synthese verschiedener Verbindungen verwendet werden. Es dient als Baustein bei der Synthese komplexerer Moleküle {svg_6}.
Materialwissenschaft
Die Molekülstruktur und Eigenschaften der Verbindung können in der Materialwissenschaft zur Entwicklung neuer Materialien mit spezifischen Funktionen oder zur Modifizierung der Oberflächeneigenschaften von Materialien verwendet werden {svg_7}.
Pharmazeutische Forschung
This compound: hat potentielle Anwendungen in der pharmazeutischen Forschung. Seine Fähigkeit, Entgiftungsenzyme zu induzieren und den Nrf2-Signalweg zu aktivieren, könnte genutzt werden, um Medikamente zu entwickeln, die Schutz vor oxidativen Schäden bieten und Entgiftungsprozesse verbessern {svg_8}.
Wirkmechanismus
Target of Action
The primary target of 3-Morpholinopropyl isothiocyanate is the NF-E2-related factor-2 (Nrf2) . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation .
Mode of Action
3-Morpholinopropyl isothiocyanate induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes . The induction of Nrf2 protein by 3-Morpholinopropyl isothiocyanate is post-translationally regulated .
Biochemical Pathways
3-Morpholinopropyl isothiocyanate activates the ERK1/2 and JNK1/2 pathways . The activation of the antioxidant response element (ARE) by 3-Morpholinopropyl isothiocyanate is significantly attenuated by chemical inhibition of PKC and PI3K signaling pathways .
Result of Action
The molecular and cellular effects of 3-Morpholinopropyl isothiocyanate’s action include the induction of Nrf2-dependent ARE-mediated detoxifying/antioxidant enzymes in vitro and in vivo via the Nrf2 signaling pathway coupled with GSH depletion and activation of multiple signaling kinase pathways . This could potentially be a useful agent for cancer chemoprevention .
Action Environment
It is known that the compound’s action is influenced by the cellular environment, including the status of cellular glutathione (gsh) and the activation of erk, jnk, pi3k, and pkc signaling kinases .
Safety and Hazards
Zukünftige Richtungen
3-Morpholinopropyl isothiocyanate has been identified as a strong inducer of Nrf2-dependent ARE-mediated detoxifying/antioxidant enzymes in vitro and in vivo via the Nrf2 signaling pathway coupled with GSH depletion and activation of multiple signaling kinase pathways . This suggests potential applications in cancer chemoprevention .
Biochemische Analyse
Biochemical Properties
3-Morpholinopropyl isothiocyanate plays a crucial role in biochemical reactions by inducing the antioxidant response element-dependent Nrf2-mediated detoxifying and antioxidant enzymes . It interacts with various enzymes and proteins, including NAD(P)H:quinone oxidoreductase-1, UDP-glucuronosyl transferase, and heme oxygenase-1 . These interactions are primarily mediated through the Nrf2 signaling pathway, which is activated upon the compound’s exposure to cells . The compound also depletes intracellular glutathione levels, further enhancing its detoxifying effects .
Cellular Effects
3-Morpholinopropyl isothiocyanate exerts significant effects on various cell types and cellular processes. In HepG2C8 cells, it induces the expression of Nrf2 protein and suppresses Kelch-like ECH-associated protein 1, leading to increased nuclear accumulation of Nrf2 . This activation results in the upregulation of detoxifying and antioxidant enzymes, which protect cells from oxidative stress and potential carcinogens . Additionally, the compound activates ERK1/2 and JNK1/2 signaling pathways, influencing cell signaling and gene expression .
Molecular Mechanism
The molecular mechanism of 3-Morpholinopropyl isothiocyanate involves its interaction with the Nrf2 signaling pathway. Upon exposure, the compound induces the expression of Nrf2 protein while suppressing Kelch-like ECH-associated protein 1 . This suppression leads to the nuclear accumulation of Nrf2, which binds to the antioxidant response element and activates the transcription of detoxifying and antioxidant enzymes . The compound also activates ERK1/2 and JNK1/2 pathways, further enhancing its effects on gene expression and cellular protection .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Morpholinopropyl isothiocyanate change over time. The compound’s stability and degradation have been studied, revealing that it maintains its activity over extended periods . Long-term exposure to the compound in vitro and in vivo has shown sustained induction of detoxifying and antioxidant enzymes, indicating its potential for prolonged cellular protection . The compound’s effects may diminish over time due to cellular adaptation and feedback mechanisms .
Dosage Effects in Animal Models
The effects of 3-Morpholinopropyl isothiocyanate vary with different dosages in animal models. At lower doses, the compound effectively induces detoxifying and antioxidant enzymes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s beneficial effects plateau beyond a certain dosage .
Metabolic Pathways
3-Morpholinopropyl isothiocyanate is involved in various metabolic pathways, primarily through its interaction with detoxifying and antioxidant enzymes . It induces the expression of enzymes such as NAD(P)H:quinone oxidoreductase-1, UDP-glucuronosyl transferase, and heme oxygenase-1, which play crucial roles in metabolizing and detoxifying harmful compounds . The compound also affects metabolic flux and metabolite levels, contributing to its overall detoxifying effects .
Transport and Distribution
Within cells and tissues, 3-Morpholinopropyl isothiocyanate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target cells, enhancing its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular components .
Subcellular Localization
3-Morpholinopropyl isothiocyanate exhibits specific subcellular localization, which is crucial for its activity and function . The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, enhancing its efficacy in inducing detoxifying and antioxidant enzymes .
Eigenschaften
IUPAC Name |
4-(3-isothiocyanatopropyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS/c12-8-9-2-1-3-10-4-6-11-7-5-10/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEFDMYFAAAFPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186491 | |
| Record name | 3-Morpholinopropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32813-50-6 | |
| Record name | 3-Morpholinopropyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32813-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Morpholinopropyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032813506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Morpholinopropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Morpholino)propyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3-Morpholinopropyl isothiocyanate (3MP-ITC) interacts with the cellular machinery by inducing the Nrf2 signaling pathway. [, ] This pathway is responsible for regulating the expression of antioxidant and detoxifying enzymes. 3MP-ITC achieves this by:
- Increasing the levels of Nrf2 protein through post-translational modifications, likely by inhibiting its degradation. [, ]
- Activating multiple signaling pathways including ERK1/2, JNK1/2, PKC, and PI3K, which contribute to the activation of the antioxidant response element (ARE). [, ]
- Depleting intracellular glutathione (GSH) levels, which may further activate Nrf2 as a protective response. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


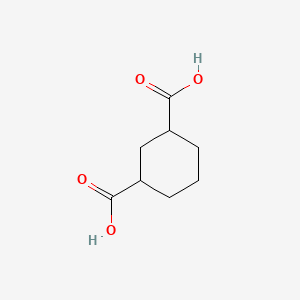
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1207666.png)
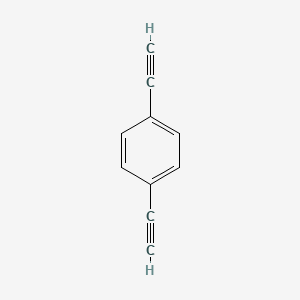
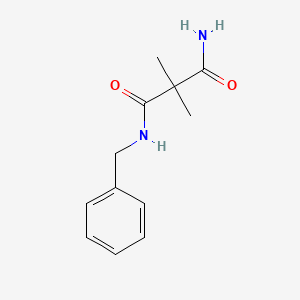

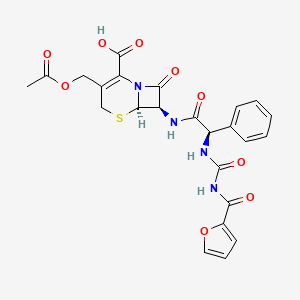

![6-chloro-2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1207676.png)

